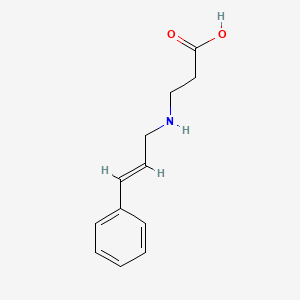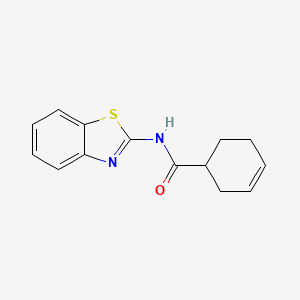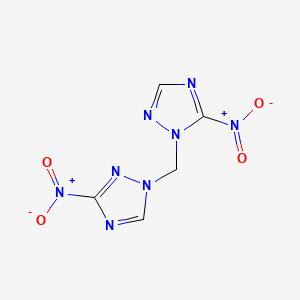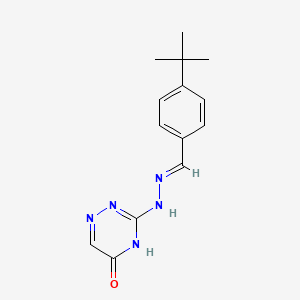
N-cinnamyl-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cinnamyl-beta-alanine is a compound that combines the structural features of cinnamyl and beta-alanine. Cinnamyl compounds are known for their aromatic properties, while beta-alanine is a naturally occurring beta-type amino acid. This unique combination makes this compound an interesting subject for research in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-cinnamyl-beta-alanine can be synthesized through various chemical methods. One common approach involves the reaction of cinnamylamine with beta-alanine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced biotechnological methods. These methods leverage microbial fermentation processes to produce the compound in large quantities. The use of genetically engineered microorganisms can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-cinnamyl-beta-alanine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of cinnamyl derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced cinnamyl compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include various cinnamyl derivatives, such as cinnamyl alcohol, cinnamyl aldehyde, and cinnamic acid. These products have significant applications in the pharmaceutical, cosmetic, and food industries .
Aplicaciones Científicas De Investigación
N-cinnamyl-beta-alanine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Biology: It is studied for its potential role in metabolic pathways and its effects on cellular functions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of cosmetics, food additives, and other industrial products
Mecanismo De Acción
The mechanism of action of N-cinnamyl-beta-alanine involves its interaction with specific molecular targets and pathways. It can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The compound’s effects are mediated through its interaction with cellular receptors and enzymes, leading to changes in cellular functions and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-cinnamyl-beta-alanine include cinnamic acid, cinnamyl alcohol, and cinnamyl aldehyde. These compounds share structural similarities and exhibit similar chemical properties .
Uniqueness
What sets this compound apart is its unique combination of cinnamyl and beta-alanine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
3-[[(E)-3-phenylprop-2-enyl]amino]propanoic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)8-10-13-9-4-7-11-5-2-1-3-6-11/h1-7,13H,8-10H2,(H,14,15)/b7-4+ |
Clave InChI |
DGNOQSYBBMZLIO-QPJJXVBHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CNCCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CCNCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372358.png)
![5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B13372370.png)

![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B13372378.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372382.png)


![Methyl 4-methyl-6'-oxo-5',6'-dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate](/img/structure/B13372390.png)
![Methyl 12-cyano-1-[(2-thienylcarbonyl)oxy]-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridine-3-carboxylate](/img/structure/B13372397.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372406.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372412.png)
![4-Methylphenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13372415.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]acetamide](/img/structure/B13372428.png)
![3-(Morpholin-4-ylmethyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372431.png)
